molecular formula C12H18N4OS B5460600 N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B5460600
M. Wt: 266.37 g/mol
InChI Key: JBMJTMWZCDUBPT-UHFFFAOYSA-N
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Description

The compound appears to contain a bicyclo[2.2.1]hept-2-yl group, which is a type of cycloalkane structure common in many organic compounds . It also contains a 5-methyl-4H-1,2,4-triazol-3-yl group, which is a type of heterocyclic aromatic ring containing nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic and triazole groups. The bicyclo[2.2.1]hept-2-yl group would provide a rigid, three-dimensional structure, while the 5-methyl-4H-1,2,4-triazol-3-yl group would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bicyclo[2.2.1]hept-2-yl group might undergo reactions typical of cycloalkanes, such as substitutions or additions . The 5-methyl-4H-1,2,4-triazol-3-yl group could potentially participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, the presence of the bicyclo[2.2.1]hept-2-yl group might confer rigidity to the molecule, while the 5-methyl-4H-1,2,4-triazol-3-yl group could contribute to its aromaticity and potentially its reactivity .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS/c1-7-13-12(16-15-7)18-6-11(17)14-10-5-8-2-3-9(10)4-8/h8-10H,2-6H2,1H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMJTMWZCDUBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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